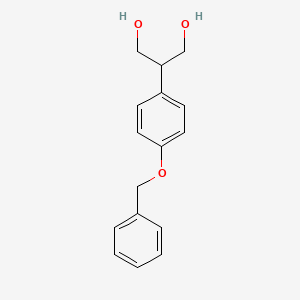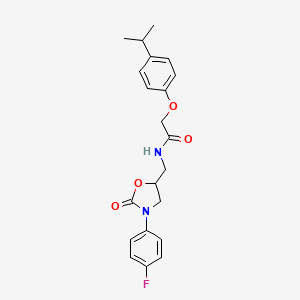![molecular formula C13H14BrN3O B2529395 3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol CAS No. 2380009-81-2](/img/structure/B2529395.png)
3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol, also known as BPP, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BPP is a small molecule that belongs to the family of pyrimidine derivatives and has a molecular weight of 340.26 g/mol. In
Wirkmechanismus
The mechanism of action of 3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme that is involved in the biosynthesis of pyrimidine nucleotides. By inhibiting this enzyme, this compound can disrupt the cell cycle and inhibit the growth of cancer cells. This compound has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which could be useful in preventing the spread of cancer. In addition, this compound has been found to reduce the production of inflammatory mediators in vitro and in vivo, indicating its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol in lab experiments is its high purity and stability. This compound can be synthesized in good yield and purity, making it a reliable compound for use in scientific research. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the safety and toxicity of this compound, particularly in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol. One potential direction is the development of this compound-based anticancer drugs. This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, and further research could lead to the development of new cancer therapies. Another potential direction is the study of this compound in the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has been found to have anti-inflammatory properties, and further research could explore its potential as a treatment for these conditions. Finally, more research is needed to fully understand the mechanism of action and safety of this compound, particularly in vivo.
Synthesemethoden
3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 5-bromopyrimidine-2-carboxylic acid with thionyl chloride to form 5-bromopyrimidine-2-yl chloride. This intermediate is then reacted with (R)-1-phenylethanol in the presence of a base to obtain this compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. This compound has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have antiviral activity against certain viruses, including herpes simplex virus type 1 and 2.
Eigenschaften
IUPAC Name |
3-[(5-bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c14-11-8-16-13(17-9-11)15-7-6-12(18)10-4-2-1-3-5-10/h1-5,8-9,12,18H,6-7H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKAJUAYGGOOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC2=NC=C(C=N2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2529314.png)


![N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2529321.png)

![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]ethanamine](/img/structure/B2529325.png)

![5-[2-(1-Boc-4-piperidyl)-2-oxoethyl]-5H-imidazo[5,1-a]isoindole](/img/structure/B2529328.png)
![ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2529329.png)


![4-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2529334.png)
